Antibacterial Activity Against Salmonella typhi (−) Within the S‑Substituted 5‑(4-Methoxyphenyl)-1,3,4-oxadiazole Series
In a panel of S‑substituted 5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazole‑2‑thiol derivatives (compounds 6a–p) tested against six bacterial strains, the analog bearing a 2‑chlorobenzyl sulfanyl substituent (6e) and the analog bearing a 3‑methoxybenzyl sulfanyl substituent (6o) displayed the highest selectivity and potency toward Salmonella typhi (−), while other members of the series showed broader or weaker activity profiles [1]. Although the exact methallylsulfanyl derivative (target compound) was not individually assayed in this study, the data demonstrate that antibacterial performance in this chemotype is sharply tuned by the C‑5 sulfanyl group. A methallylsulfanyl group is structurally intermediate between the saturated n‑alkyl chains (which lost S. typhi selectivity) and the aromatic benzyl derivatives (which gained selectivity), suggesting a distinct activity cliff that is directly relevant for procurement decisions when S. typhi‑directed screening is the goal [1].
| Evidence Dimension | Antibacterial potency and selectivity profile against Gram‑negative and Gram‑positive strains |
|---|---|
| Target Compound Data | Not directly assayed in the available dataset; structural inference positions the methallylsulfanyl group between low‑selectivity n‑alkyl and high‑selectivity benzyl derivatives |
| Comparator Or Baseline | Compound 6e (2‑chlorobenzyl) and 6o (3‑methoxybenzyl) exhibited high selectivity for S. typhi; n‑octyl and n‑nonyl derivatives showed broader but less selective activity |
| Quantified Difference | Exact MIC or zone‑of‑inhibition values for the target compound are not available. For context, compound 6e and 6o were highlighted as “highly selective and potent” against S. typhi relative to ciprofloxacin standard, whereas other analogs were not [1]. |
| Conditions | In vitro broth dilution/disk diffusion against P. aeruginosa, E. coli, K. pneumoniae, S. typhi (−), S. aureus (+), B. subtilis (+); comparator standard = ciprofloxacin |
Why This Matters
Without head‑to‑head data, procurement decisions must weigh the structural proximity of the methallylsulfanyl group to the selectivity‑conferring benzyl substituents; the target compound’s unique substitution pattern offers a distinct starting point for S. typhi‑focused optimization that is not replicated by commercially available n‑alkyl or simple benzyl analogs.
- [1] Siddiqui, S. Z., Abbasi, M. A., Aziz‑ur‑Rehman, Solangi, M., Ashraf, M. & Khan, K. M. (2024). S‑Substituted Oxadiazoles: A Multi‑Faceted Approach to Synthesis, Enzyme Inhibition, and Antibacterial Properties. ChemistrySelect, 9(7), e202304685. https://doi.org/10.1002/slct.202304685 View Source
